Cas no 2059939-35-2 (tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate)

tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate structure
2059939-35-2 structure
商品名:tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate
CAS番号:2059939-35-2
MF:C15H21N3O2
メガワット:275.346143484116
MDL:MFCD30499982
CID:5153542
PubChem ID:125452553

tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Spiro[azetidine-3,3'-[3H]indole]-1-carboxylic acid, 7'-amino-1',2'-dihydro-, 1,1-dimethylethyl ester
    • tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate
    • MDL: MFCD30499982
    • インチ: 1S/C15H21N3O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9,16H2,1-3H3
    • InChIKey: MUHYGUIWPIEJCU-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CC2(C3=C(NC2)C(N)=CC=C3)C1

tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-338942-0.05g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95.0%
0.05g
$1308.0 2025-03-18
Enamine
EN300-338942-0.1g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95.0%
0.1g
$1371.0 2025-03-18
Enamine
EN300-338942-2.5g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95.0%
2.5g
$3051.0 2025-03-18
Enamine
EN300-338942-5.0g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95.0%
5.0g
$4517.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01092961-1g
tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95%
1g
¥7735.0 2023-03-11
Enamine
EN300-338942-0.25g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95.0%
0.25g
$1432.0 2025-03-18
Enamine
EN300-338942-1.0g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95.0%
1.0g
$1557.0 2025-03-18
Enamine
EN300-338942-10.0g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95.0%
10.0g
$6697.0 2025-03-18
Enamine
EN300-338942-5g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2
5g
$4517.0 2023-09-03
Enamine
EN300-338942-0.5g
tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
2059939-35-2 95.0%
0.5g
$1495.0 2025-03-18

tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate 関連文献

Related Articles

tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate (CAS No. 2059939-35-2)

The compound tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate (CAS No. 2059939-35-2) is a structurally unique and pharmacologically significant molecule that has garnered attention in the field of medicinal chemistry. Its spiroazetidine-indole core structure makes it a valuable scaffold for drug discovery, particularly in the development of novel therapeutics targeting neurological and oncological disorders. The presence of both amino and tert-butyl carboxylate functional groups enhances its versatility in synthetic applications and biological activity.

In recent years, the demand for spirocyclic compounds like tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate has surged due to their potential in addressing unmet medical needs. Researchers are particularly interested in its role as a kinase inhibitor or GPCR modulator, which aligns with current trends in precision medicine. The compound's CAS No. 2059939-35-2 is frequently searched in academic and industrial databases, reflecting its growing relevance in both preclinical and clinical studies.

From a synthetic perspective, the tert-butyl protecting group in tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate offers stability during multi-step reactions, making it a preferred choice for pharmaceutical chemists. The 7'-amino moiety further allows for derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This adaptability is crucial in the era of AI-driven drug design, where computational tools are used to predict optimal molecular modifications.

The pharmacological profile of tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate is under active investigation, with preliminary studies suggesting its potential in modulating neurotransmitter receptors. This aligns with the increasing focus on mental health therapeutics, a topic that has gained significant traction in public discourse. The compound's ability to cross the blood-brain barrier (BBB) is another area of interest, as it could pave the way for treatments targeting neurodegenerative diseases like Alzheimer's and Parkinson's.

In the context of green chemistry, the synthesis of tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate has been optimized to minimize environmental impact. Solvent-free reactions and catalytic methods are increasingly employed, addressing the pharmaceutical industry's push toward sustainability. This resonates with the broader societal shift toward eco-friendly manufacturing practices, a topic frequently searched by professionals and enthusiasts alike.

Analytical characterization of CAS No. 2059939-35-2 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure the compound's purity and structural integrity, which are critical for regulatory approval. The data generated from these analyses are often shared in open-access journals, contributing to the open science movement that promotes collaborative research.

Looking ahead, tert-butyl 7'-amino-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate is poised to play a pivotal role in the next generation of small-molecule drugs. Its combination of structural novelty and functional diversity makes it a standout candidate for further development. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in discussions about innovative therapeutics and drug discovery paradigms.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd